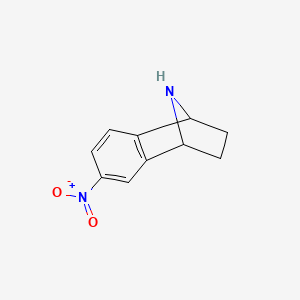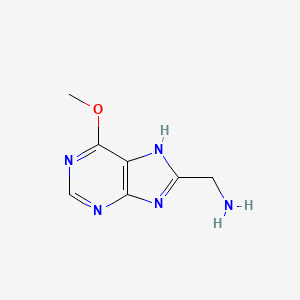
7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dithia-1,3-diaza-spiro(44)nonane-2,4-dione is a heterocyclic compound characterized by the presence of sulfur and nitrogen atoms within its spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a dithiol with a diaza compound in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Wirkmechanismus
The mechanism by which 7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfur and nitrogen atoms in the compound can form strong interactions with metal ions or other functional groups, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Diazaspiro(4.4)nonane-2,4-dione
- 1,6-Dioxaspiro(4.4)nonane-2,7-dione
- 7-thia-1,3-diazaspiro(4.4)nonane-2,4-dione
Uniqueness: 7,8-Dithia-1,3-diaza-spiro(4.4)nonane-2,4-dione is unique due to the presence of both sulfur and nitrogen atoms in its spirocyclic structure. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds that may lack one of these elements .
Eigenschaften
CAS-Nummer |
62032-12-6 |
|---|---|
Molekularformel |
C5H6N2O2S2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
7,8-dithia-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C5H6N2O2S2/c8-3-5(1-10-11-2-5)7-4(9)6-3/h1-2H2,(H2,6,7,8,9) |
InChI-Schlüssel |
DPGBTPQJLUGDOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CSS1)C(=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B11909421.png)

![Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11909427.png)









